molecular formula C10H17N3 B8744837 6-(Pyrimidin-5-YL)hexan-1-amine CAS No. 88940-43-6

6-(Pyrimidin-5-YL)hexan-1-amine

Cat. No.: B8744837
CAS No.: 88940-43-6
M. Wt: 179.26 g/mol
InChI Key: JHBAJAHVXITCEX-UHFFFAOYSA-N
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Description

6-(Pyrimidin-5-YL)hexan-1-amine is a heterocyclic amine derivative comprising a pyrimidin-5-yl substituent attached to a six-carbon aliphatic chain terminating in a primary amine group. The hexan-1-amine chain enhances flexibility and may facilitate interactions with biological targets or polymer matrices.

Properties

CAS No.

88940-43-6

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-pyrimidin-5-ylhexan-1-amine

InChI

InChI=1S/C10H17N3/c11-6-4-2-1-3-5-10-7-12-9-13-8-10/h7-9H,1-6,11H2

InChI Key

JHBAJAHVXITCEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)CCCCCCN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The substituent on the hexan-1-amine backbone critically determines the compound’s properties. Below is a comparative table of 6-(Pyrimidin-5-YL)hexan-1-amine and related analogs:

Compound Name Substituent Structure Molecular Weight (g/mol) Key Properties/Applications References
6-(Pyrimidin-5-YL)hexan-1-amine Pyrimidin-5-yl 192.26 Theoretical electron deficiency; potential use in drug design or coordination chemistry.
TPHA (6-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)hexan-1-amine) Di(thiophen-2-yl)pyrrol-1-yl 437.65 Electrochromic polymers; stable conductivity in thin films .
6-(5-Methylpyrrolidin-2-yl)hexan-1-amine 5-Methylpyrrolidin-2-yl 184.32 Commercial availability as a building block; potential chiral ligand .
6-(1H-Pyrazol-1-yl)hexan-1-amine 1H-Pyrazol-1-yl 167.25 Custom synthesis intermediate; bio-active molecule precursor .

Electronic and Solubility Properties

  • This contrasts with TPHA, where thiophene and pyrrole groups (electron-rich) enable π-conjugation, critical for electrochromic polymer conductivity .
  • Pyrrolidinyl and Pyrazolyl Analogs : These substituents introduce chirality (pyrrolidinyl) or hydrogen-bonding capacity (pyrazolyl), expanding utility in asymmetric catalysis or supramolecular chemistry .

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